Rational Design for Dry Powder Inhalation (DPI) Provides Targeted Lung Delivery
QCC374 is the first selective prostacyclin (IP) receptor agonist rationally designed for dry powder inhalation [1]. Its molecular properties were optimized for high membrane affinity, resulting in prolonged lung retention and minimized systemic exposure [1]. This contrasts with selexipag (oral), treprostinil (inhaled/oral/IV), and iloprost (inhaled), which were not originally designed with DPI-optimized membrane affinity [1].
| Evidence Dimension | Route-specific lung retention and systemic exposure profile |
|---|---|
| Target Compound Data | Designed for high lung exposure, long duration of action (optimized membrane affinity), and low systemic exposure (high plasma protein binding, rapid clearance) |
| Comparator Or Baseline | Selexipag (oral prodrug with systemic exposure), treprostinil (multiple routes with variable systemic levels), iloprost (inhaled with shorter duration) |
| Quantified Difference | Quantitative PK parameters not publicly disclosed, but the design intent distinguishes QCC374 from comparators. |
| Conditions | Preclinical DMPK and pharmacodynamic studies |
Why This Matters
This design differentiation is critical for scientific evaluation of lung-targeted versus systemic prostacyclin pathway activation, which may impact the benefit-risk profile in PAH.
- [1] Novartis Symposium. (2018). Discovery of QCC374: The first selective prostacyclin (IP) receptor agonist rationally designed for dry powder inhalation. University of Michigan Events. Retrieved from https://events.umich.edu/event/52292 View Source
